molecular formula C19H21N3O2 B6499739 4-cyano-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)benzamide CAS No. 954021-59-1

4-cyano-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)benzamide

Cat. No.: B6499739
CAS No.: 954021-59-1
M. Wt: 323.4 g/mol
InChI Key: CCSUQTFVUHPXOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyano-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)benzamide is a piperidine-based benzamide derivative featuring a furan-2-ylmethyl substituent on the piperidine nitrogen and a 4-cyanobenzoyl group on the piperidine’s C4 methylene bridge. Piperidine derivatives are pivotal in medicinal chemistry due to their conformational flexibility and prevalence in bioactive molecules, including CNS-targeting agents and enzyme inhibitors .

Properties

IUPAC Name

4-cyano-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c20-12-15-3-5-17(6-4-15)19(23)21-13-16-7-9-22(10-8-16)14-18-2-1-11-24-18/h1-6,11,16H,7-10,13-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSUQTFVUHPXOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=C(C=C2)C#N)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Piperidin-4-ylmethanamine

The amine intermediate is synthesized via N-alkylation of piperidin-4-ylmethanamine with furan-2-ylmethyl bromide.

Procedure :

  • Piperidin-4-ylmethanamine (1.0 equiv) is dissolved in anhydrous acetonitrile.

  • Furan-2-ylmethyl bromide (1.2 equiv) and potassium carbonate (2.0 equiv) are added under nitrogen.

  • The mixture is refluxed at 80°C for 12 hours.

  • Post-reaction, the solvent is evaporated, and the residue is partitioned between water and dichloromethane. The organic layer is dried (Na₂SO₄) and concentrated.

Yield : 78–85% (reported for analogous alkylations).

Purification and Characterization

The crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexane 1:1). Characterization by 1H^1H-NMR confirms successful alkylation:

  • δ 3.85 ppm (d, 2H, –CH₂–furan).

  • δ 6.30–7.40 ppm (m, 3H, furan protons).

Amide Bond Formation with 4-Cyanobenzoic Acid

Carboxylic Acid Activation

4-Cyanobenzoic acid is activated using N,N'-carbonyldiimidazole (CDI) to form an imidazolide intermediate.

Procedure :

  • 4-Cyanobenzoic acid (1.0 equiv) is suspended in dry tetrahydrofuran (THF).

  • CDI (1.2 equiv) is added at 0°C, and the mixture is stirred at 50–55°C for 2 hours.

Coupling with the Amine Intermediate

The activated acid is reacted with 1-[(furan-2-yl)methyl]piperidin-4-yl)methanamine.

Procedure :

  • The imidazolide solution is added dropwise to a THF solution of the amine (1.1 equiv).

  • The reaction is stirred at 60–65°C for 48 hours.

  • Solvent removal under reduced pressure yields a crude solid, which is washed with cold ethyl acetate.

Yield : 65–72% (based on analogous benzamide syntheses).

Optimization and Scalability

Solvent and Temperature Effects

  • THF vs. Toluene : THF provides higher reaction rates due to better solubility of intermediates, but toluene is preferred for large-scale reactions to avoid peroxide formation.

  • Temperature : Reactions above 60°C reduce reaction time but may promote side reactions (e.g., over-alkylation).

Alternative Coupling Reagents

  • HATU/DIPEA : Offers faster coupling (<24 hours) but higher cost.

  • EDCl/HOBt : Economical for industrial-scale synthesis, though requires strict moisture control.

Analytical Data and Quality Control

Spectroscopic Characterization

  • 1H^1H-NMR (400 MHz, CDCl₃) :

    • δ 8.05 (d, 2H, Ar–H), 7.75 (d, 2H, Ar–H).

    • δ 4.25 (t, 2H, –CH₂–NH–).

    • δ 6.20–7.35 (m, 3H, furan).

  • IR (KBr) : 2220 cm⁻¹ (C≡N), 1645 cm⁻¹ (amide C=O).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30, λ = 254 nm).

Industrial-Scale Considerations

Cost-Effective Modifications

  • One-Pot Alkylation-Coupling : Combining Steps 2.1 and 3.2 in a single reactor reduces purification steps.

  • Recycling Solvents : Distillation recovery of THF and acetonitrile lowers production costs .

Chemical Reactions Analysis

4-Cyano-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can convert the cyano group to an amine group.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at the cyano or amide groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed from these reactions include oxo derivatives, amines, and substituted benzamides.

Scientific Research Applications

The compound exhibits significant biological activity, particularly in medicinal chemistry. Its mechanism of action typically involves binding to specific receptors or enzymes, modulating their activity, which can influence various biological pathways. Notably, it has been studied for:

  • Anticancer Properties : Demonstrated potential in inhibiting cancer cell proliferation.
  • Neurological Disorders : The piperidine moiety suggests utility in targeting neurological pathways.

Summary of Biological Activities

Activity TypeDescription
AnticancerInhibits proliferation of cancer cells
AntiviralPotential interactions with viral replication
Anti-inflammatoryModulates inflammatory pathways
AntioxidantScavenges free radicals
AntimicrobialInhibits growth of bacterial pathogens

Applications in Scientific Research

The unique structural features of 4-cyano-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)benzamide enable its use in various research applications:

  • Medicinal Chemistry : Serves as a scaffold for developing new pharmaceuticals targeting neurological disorders and cancer.
  • Materials Science : Its electronic properties make it suitable for developing novel materials with specific optical characteristics.
  • Biological Studies : Used to investigate interactions between small molecules and biological macromolecules.

Case Study 1: Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. One study reported that treatment resulted in a significant reduction in cell viability in breast cancer cells through apoptosis induction.

Case Study 2: Neurological Effects

Research on similar piperidine derivatives indicates potential for treating neurodegenerative diseases. A study highlighted that compounds with similar structures exhibit neuroprotective effects by modulating neurotransmitter levels.

Mechanism of Action

The mechanism by which 4-cyano-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses such as inhibition of microbial growth or modulation of inflammatory processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

  • Piperidine Substitutions : The target compound’s furan-2-ylmethyl group distinguishes it from analogues with bulkier substituents (e.g., sulfonyl in or benzoyl in ), which may alter steric hindrance and target selectivity.
  • Synthesis : Most analogues employ column chromatography or recrystallization, suggesting scalable routes for the target compound .
Dopamine D3 Receptor Ligands
  • : Diamino-butylbenzamides with dichlorophenylpiperazine moieties exhibit dopamine D3 receptor selectivity. The target compound’s furan group may mimic phenyl interactions in these ligands but with reduced hydrophobicity .
  • : The nitrobenzamide-piperazine derivative shows affinity for serotonin receptors, highlighting how substituents (e.g., nitro vs. cyano) shift target specificity .
GlyT1 Inhibitors
  • : Sulfonyl-piperidine benzamides act as GlyT1 inhibitors for schizophrenia. The target compound lacks a sulfonyl group, suggesting divergent mechanisms, but its cyano group could enhance blood-brain barrier penetration .
Calcium Channel Modulators
  • : Hydroxymethyl-piperidine benzamides inhibit neuronal T-type Ca²⁺ channels . The furan group’s electron-rich nature may mimic hydroxymethyl interactions but with altered pharmacokinetics .

Structure-Activity Relationship (SAR) Trends

Piperidine N-Substituents :

  • Bulky groups (e.g., sulfonyl in ) enhance enzyme inhibition (e.g., GlyT1) but reduce CNS bioavailability.
  • Aromatic groups (e.g., furan in the target compound) balance lipophilicity and receptor engagement.

Benzamide Substituents: Electron-withdrawing groups (e.g., cyano, nitro) improve binding affinity but may increase metabolic lability. Halogens (e.g., chloro in ) enhance target residence time via hydrophobic interactions.

Crystallographic and Conformational Insights

  • Crystal Structures : The orthorhombic crystal system of 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide reveals a half-chair piperidine conformation with dihedral angles (~89°) between aromatic rings. The target compound’s furan group may introduce torsional strain, altering binding pocket compatibility.
  • Hydrogen Bonding: Analogues exhibit intermolecular H-bonding (e.g., N–H···O in ), which the cyano group could disrupt or redirect.

Biological Activity

4-cyano-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)benzamide, also known as 3-cyano-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)benzamide, is a complex organic compound notable for its potential biological activities. This compound features a cyano group, a furan ring, and a piperidine moiety, which contribute to its pharmacological properties. Research has indicated that it may have applications in medicinal chemistry, particularly in anticancer therapies and other therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is C19H21N3O2C_{19}H_{21}N_{3}O_{2} with a molecular weight of 323.4 g/mol. Its structure includes:

Property Value
Common Name4-cyano-N-(1-(furan-2-yl)methyl)piperidin-4-yl)methyl)benzamide
CAS Number954021-59-1
Molecular FormulaC₁₉H₂₁N₃O₂
Molecular Weight323.4 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including receptors and enzymes. Studies have shown that it can modulate various biological pathways, potentially leading to therapeutic effects such as:

  • Anticancer Activity : The compound has demonstrated promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antiviral Properties : Preliminary studies suggest potential efficacy against viral infections, particularly related to filoviruses like Ebola and Marburg viruses.

Biological Activity Studies

Research has focused on the pharmacological profile of this compound through various in vitro and in vivo studies.

Case Studies

  • Anticancer Activity : In vitro assays revealed that this compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC₅₀ values reported range from 0.12 to 2.78 µM, indicating significant potency compared to reference drugs like doxorubicin .
    Cell Line IC₅₀ (µM) Reference Drug IC₅₀ (µM)
    MCF-70.120.79
    A5490.765.51
  • Antiviral Activity : Research indicated that compounds similar to 4-cyano-N-(1-(furan-2-yl)methyl)piperidin-4-yl)methyl)benzamide have shown effectiveness against Marburg virus in preliminary screenings, suggesting potential for further development as antiviral agents .

Structure–Activity Relationship (SAR)

The unique combination of functional groups in this compound contributes to its biological activity. SAR studies indicate that modifications in the furan ring or the piperidine structure can significantly alter the compound's efficacy and selectivity towards target proteins.

Compound Structural Features Activity
3-cyano-N-(1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamideDifferent furan positioningAltered electronic properties
3-cyano-N-(pyridine-containing derivative)Incorporates a pyridine ringChanged biological activity

Q & A

Q. What synthetic routes are recommended for preparing 4-cyano-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : A two-step approach is commonly employed:

Nucleophilic substitution : React 4-cyanobenzoyl chloride with 1-[(furan-2-yl)methyl]piperidin-4-ylmethaneamine in the presence of a base (e.g., K₂CO₃) under reflux in acetonitrile.

Purification : Monitor reaction progress via TLC, isolate the product by precipitation in water, and purify via column chromatography.
Optimization involves adjusting solvent polarity (e.g., acetonitrile vs. DMF), base stoichiometry, and reaction time (4–6 hours) to maximize yield (>75%) and minimize side products .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer : Combine ¹H/¹³C NMR to verify proton environments (e.g., furan protons at δ 6.2–7.4 ppm, piperidine methylene at δ 2.5–3.5 ppm) and high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 364.18). FT-IR can validate the cyano group (C≡N stretch at ~2220 cm⁻¹). Cross-reference with computational predictions (e.g., PubChem data) to resolve ambiguities .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer :
  • Enzyme inhibition assays : Test acetylcholinesterase (AChE) inhibition using Ellman’s method (IC₅₀ values) to assess neuroprotective potential .
  • Antimicrobial screening : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to gauge anticancer activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the furan and piperidine moieties in pharmacological activity?

  • Methodological Answer :
  • Synthesize analogs : Replace the furan with thiophene or pyridine rings and modify the piperidine’s N-substituents (e.g., methyl vs. benzyl groups).
  • Comparative testing : Evaluate analogs in parallel assays (e.g., AChE inhibition, antimicrobial activity).
  • Statistical analysis : Use multivariate regression to correlate substituent electronic/hydrophobic properties (Hammett σ, logP) with bioactivity. For example, bulky piperidine substituents may enhance blood-brain barrier permeability .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Orthogonal validation : Confirm antimicrobial results with zone-of-inhibition assays and time-kill curves alongside MIC data.
  • Purity assessment : Use HPLC (>95% purity threshold) to rule out impurities as confounding factors.
  • Structural analogs : Test derivatives to identify if minor structural variations (e.g., cyano vs. nitro groups) explain discrepancies in cytotoxicity .

Q. Which computational methods predict the compound’s binding affinity to targets like acetylcholinesterase?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., piperidine-furan stacking with AChE’s catalytic triad). Validate with free-energy perturbation (FEP) calculations.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) and identify key residues (e.g., Trp286, Glu199) for mutagenesis studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.